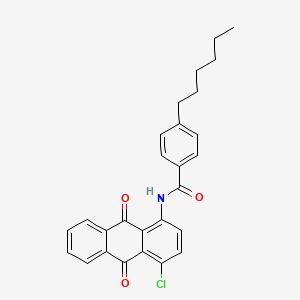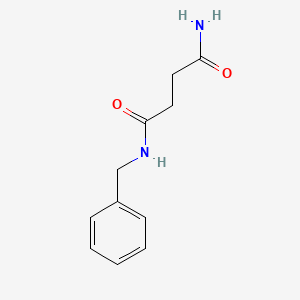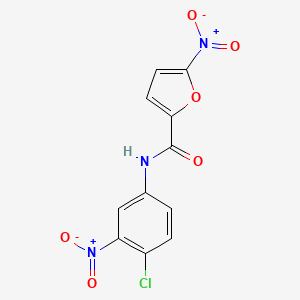
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is a complex organic compound with a unique structure that includes a chlorinated anthracene core and a hexyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide typically involves the reaction of 4-chloro-9,10-dioxoanthracene-1-carboxylic acid with 4-hexylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atom in the anthracene core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl-substituted anthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to alterations in their function. For example, it may intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide
- N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide
Uniqueness
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and biological activity
Properties
Molecular Formula |
C27H24ClNO3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide |
InChI |
InChI=1S/C27H24ClNO3/c1-2-3-4-5-8-17-11-13-18(14-12-17)27(32)29-22-16-15-21(28)23-24(22)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-16H,2-5,8H2,1H3,(H,29,32) |
InChI Key |
FRNDHIQOOMNWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
